molecular formula C14H18O2 B13831784 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)

Cat. No.: B13831784
M. Wt: 218.29 g/mol
InChI Key: QDZYEPSZSVBVTR-NTUHNPAUSA-N
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Description

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) is a chemical compound that belongs to the class of benzoxonins Benzoxonins are heterocyclic compounds containing a benzene ring fused to an oxonin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:

    Cyclization of ortho-hydroxyaryl ketones: This method involves the reaction of ortho-hydroxyaryl ketones with ethylating agents under acidic or basic conditions to form the benzoxonin ring.

    Oxidative cyclization: This method involves the oxidation of suitable precursors using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the benzoxonin ring.

Industrial Production Methods

Industrial production of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch reactors: These are used for small to medium-scale production, where the reaction conditions can be carefully controlled.

    Continuous flow reactors: These are used for large-scale production, where the reaction can be carried out continuously to achieve high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

    Substitution reagents: Halogenating agents, alkylating agents, and other reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxonins with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Interference with cellular pathways: The compound may interfere with cellular pathways, leading to specific biological effects.

Comparison with Similar Compounds

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) can be compared with other similar compounds, such as:

    Benzoxonins with different substituents: Compounds with different substituents on the benzoxonin ring may have different properties and applications.

    Other heterocyclic compounds: Compounds with similar ring structures, such as benzofurans or benzothiazoles, may have similar properties but different applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine

InChI

InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+

InChI Key

QDZYEPSZSVBVTR-NTUHNPAUSA-N

Isomeric SMILES

CCO/C/1=C/CCOC2=CC=CC=C2CC1

Canonical SMILES

CCOC1=CCCOC2=CC=CC=C2CC1

Origin of Product

United States

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